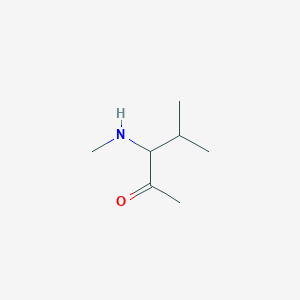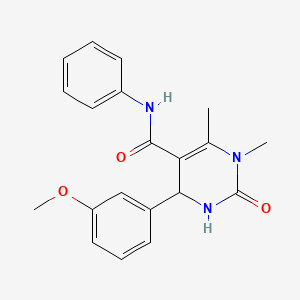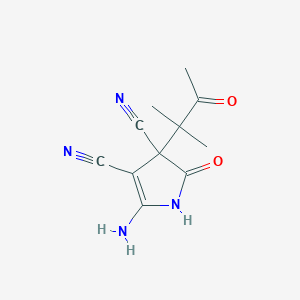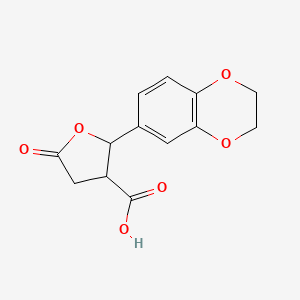
4-Methyl-3-(methylamino)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(methylamino)pentan-2-one is a chemical compound with the molecular formula C7H15NO. It is a synthetic cathinone, a class of compounds that are structurally similar to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are known for their stimulant effects and are often used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylamino)pentan-2-one typically involves the reaction of 4-methyl-2-pentanone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Starting Material: 4-Methyl-2-pentanone.
Reagent: Methylamine.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 0-5°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up using industrial chromatography systems or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-3-(methylamino)pentan-2-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylamino)pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
4-Methyl-3-(methylamino)pentan-2-one is similar to other synthetic cathinones such as:
Methylone: Known for its stimulant and empathogenic effects.
Methcathinone: A potent stimulant with effects similar to methamphetamine.
Mephedrone: A popular recreational drug with stimulant and entactogenic properties.
Uniqueness
What sets this compound apart from these compounds is its specific molecular structure, which influences its pharmacological effects and potency. The presence of the methylamino group and the specific arrangement of carbon atoms contribute to its unique properties and interactions with biological systems.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-methyl-3-(methylamino)pentan-2-one |
InChI |
InChI=1S/C7H15NO/c1-5(2)7(8-4)6(3)9/h5,7-8H,1-4H3 |
InChI Key |
IGDRULGCCDGCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11052896.png)

![3-methyl-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11052908.png)
![5-[(Adamantan-1-ylmethyl)sulfamoyl]-2,4-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B11052925.png)
![4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11052928.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11052934.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052941.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11052946.png)

![1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11052964.png)
![Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11052965.png)
![Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11052969.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11052986.png)
